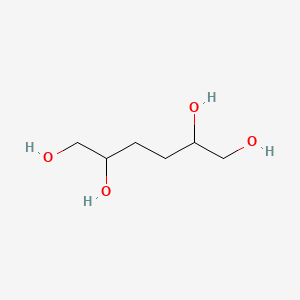
hexane-1,2,5,6-tetraol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
hexane-1,2,5,6-tetraol can be synthesized from cellulose-derived levoglucosanol. The process involves several steps:
Hydrolysis: Threo- and erythro-levoglucosanol undergo hydrolysis to form 3,4-dideoxymannose and 3,4-dideoxyglucose, respectively.
Industrial production methods involve the use of bifunctional platinum/silicon dioxide-aluminum oxide catalysts at 150°C, achieving high yields of hexane-1,2,5,6-tetrol .
Chemical Reactions Analysis
hexane-1,2,5,6-tetraol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Hydrogenation reactions can convert it into different stereoisomers.
Substitution: It can undergo substitution reactions with various reagents to form derivatives.
Common reagents used in these reactions include platinum/silicon dioxide catalysts for hydrogenation and Amberlyst 70 acid catalysts for hydrolysis . Major products formed from these reactions include cis- and trans-hexane-1,2,5,6-tetrol .
Scientific Research Applications
hexane-1,2,5,6-tetraol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of sustainable polymers and other materials.
Biology: Its derivatives are used in the study of carbohydrate metabolism and enzyme interactions.
Industry: Used in the production of bio-based chemicals, solvents, and surfactants.
Mechanism of Action
The mechanism of action of hexane-1,2,5,6-tetrol involves its interaction with various molecular targets and pathways. For instance, during hydrogenation, the compound interacts with platinum catalysts, facilitating the addition of hydrogen atoms to its structure . The stereochemistry of the resulting products is influenced by the specific catalysts and reaction conditions used .
Comparison with Similar Compounds
hexane-1,2,5,6-tetraol can be compared with other similar compounds such as:
Levoglucosenone: A cellulose-derived platform molecule used for the production of renewable chemicals.
3,4-Dideoxymannose and 3,4-Dideoxyglucose: Intermediates in the synthesis of hexane-1,2,5,6-tetrol.
3,4-Dideoxyfructose: An isomerization product during the synthesis process.
This compound is unique due to its specific structure and the ability to form both cis- and trans-isomers, which can be selectively produced based on the reaction conditions .
Properties
CAS No. |
5581-21-5 |
|---|---|
Molecular Formula |
C6H14O4 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
hexane-1,2,5,6-tetrol |
InChI |
InChI=1S/C6H14O4/c7-3-5(9)1-2-6(10)4-8/h5-10H,1-4H2 |
InChI Key |
AMXRXGOSEWMPEF-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CO)O)C(CO)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
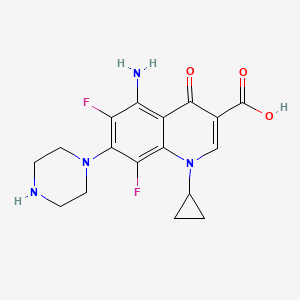
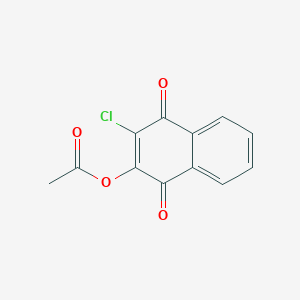
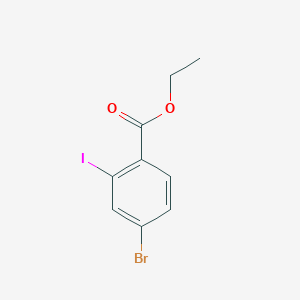
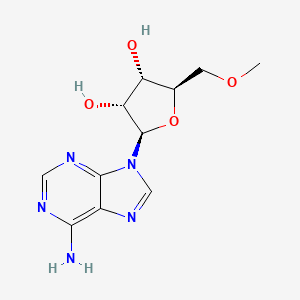
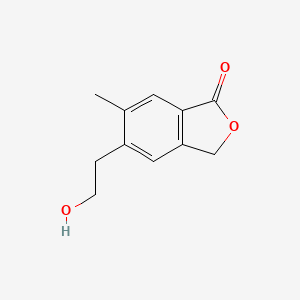
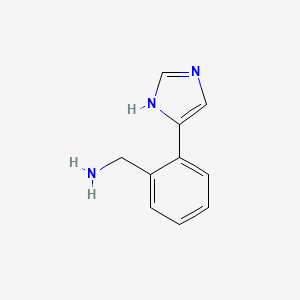
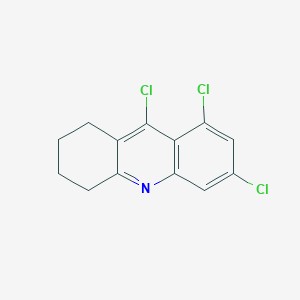
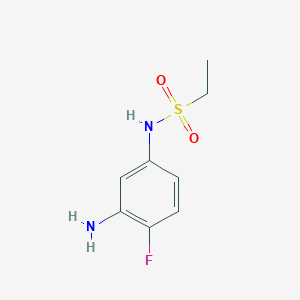
![2-[(But-3-yn-1-yl)amino]ethan-1-ol](/img/structure/B8761656.png)
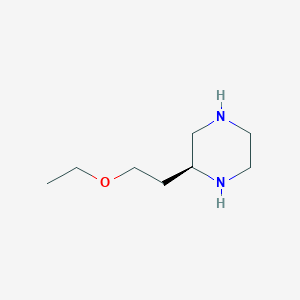
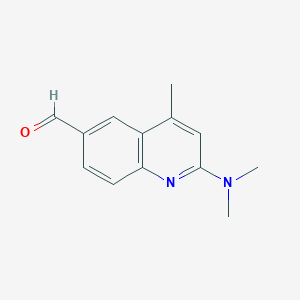
![(2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl)methanol](/img/structure/B8761677.png)
![Acetic acid, [(4-hydroxyphenyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B8761690.png)

